11-Phenyldibenzo[b,f][1,4]oxazepine
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Overview
Description
11-Phenyldibenzo[b,f][1,4]oxazepine is a heterocyclic compound with the molecular formula C19H13NO. It belongs to the class of oxazepines, which are seven-membered heterocycles containing one oxygen and one nitrogen atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenyldibenzo[b,f][1,4]oxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobiphenyl with phenyl chloroformate to form a carbamate intermediate, which is then cyclized using phosphorus oxychloride under microwave irradiation . This method avoids the use of toxic phosgene, making it a safer alternative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 11-Phenyldibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
11-Phenyldibenzo[b,f][1,4]oxazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Phenyldibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, as an antipsychotic agent, it may act by modulating neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . The compound’s structure allows it to fit into the active sites of these receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Loxapine: An antipsychotic drug with a similar structure but different substituents.
Amoxapine: An antidepressant with a similar core structure but different functional groups.
Uniqueness: 11-Phenyldibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H13NO |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6-phenylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C19H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)20-19/h1-13H |
InChI Key |
CGNUUPFVHAWXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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